molecular formula C13H10N6OS2 B4641374 N-(1,3-thiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide

N-(1,3-thiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide

Cat. No.: B4641374
M. Wt: 330.4 g/mol
InChI Key: UUCMOEIAWZTBEV-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining a 1,3-thiazole core linked via an acetamide bridge to a [1,2,4]triazolo[4,3-a]benzimidazole moiety.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6OS2/c20-10(16-12-14-5-6-21-12)7-22-13-18-17-11-15-8-3-1-2-4-9(8)19(11)13/h1-6H,7H2,(H,15,17)(H,14,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCMOEIAWZTBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=NN3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.

    Synthesis of the Triazolobenzimidazole Moiety: This can be achieved by reacting appropriate benzimidazole derivatives with triazole precursors under specific conditions.

    Coupling Reactions: The final step involves coupling the thiazole and triazolobenzimidazole intermediates with a sulfanylacetamide group under controlled conditions, often using catalysts and specific solvents.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions.

    Purification Techniques: Employing methods like crystallization, chromatography, and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiazole or benzimidazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in specific reactions.

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide would depend on its specific biological target. Generally, such compounds might:

    Interact with Enzymes: Inhibiting or activating specific enzymes.

    Bind to Receptors: Modulating receptor activity.

    Affect Cellular Pathways: Influencing signaling pathways within cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Benzimidazole/Thiazole Moieties

Compound Series 9a–9e ():
These compounds share the triazole-thiazole-acetamide backbone but differ in substituents on the thiazole ring (e.g., phenyl, fluorophenyl, bromophenyl, methylphenyl, methoxyphenyl). Key distinctions include:

  • Synthetic Routes : Synthesized via click chemistry (Cu(I)-catalyzed azide-alkyne cycloaddition) under varied solvent conditions (e.g., DMF, THF) .
  • Physicochemical Properties :
Compound Substituent (Thiazole) Melting Point (°C) Molecular Formula
9a Phenyl 168–170 C₃₀H₂₃N₇O₂S
9b 4-Fluorophenyl 172–174 C₃₀H₂₂FN₇O₂S
9c 4-Bromophenyl 178–180 C₃₀H₂₂BrN₇O₂S
9d 4-Methylphenyl 165–167 C₃₁H₂₅N₇O₂S
9e 4-Methoxyphenyl 170–172 C₃₁H₂₅N₇O₃S
  • Biological Relevance : Molecular docking studies (e.g., compound 9c) suggest binding to α-glucosidase, with substituents like bromine enhancing hydrophobic interactions in enzyme active sites .

Triazolo-Pyrimidine Derivatives

2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide ():

  • Structural Differences : Replaces the benzimidazole core with a pyrimidine ring, introducing dimethyl groups at positions 5 and 5.
  • Key Properties :
Molecular Formula Average Mass LogP (Predicted)
C₁₆H₂₀N₆OS₂ 376.497 2.8

Pyrrolo-Triazolo-Pyrazine Derivatives (Patent Compounds)

N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(4-cyanophenyl)acetamide ():

  • Structural Features : Incorporates a pyrrolo-triazolo-pyrazine system and cyclopentyl group, enhancing steric bulk.
  • Pharmacological Potential: Patent data suggest kinase or protease inhibition, with the cyanophenyl group likely contributing to π-π stacking in binding pockets .

Oxadiazole-Thiol and Benzothiazole Derivatives

N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ():

  • Core Structure : Replaces triazole with oxadiazole, linked to indole via a methyl group.
  • Bioactivity : Evaluated for GPCR ligand activity and enzyme inhibition, with EIMS data (m/z 189) supporting structural stability .

2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide ():

  • Key Attributes: Dual sulfanyl groups and a hydroxypropyl chain enhance hydrophilicity. CAS No. 315702-27-3.

Comparative Analysis of Key Features

Feature Target Compound 9c () Triazolo-Pyrimidine () Pyrrolo-Triazolo-Pyrazine ()
Core Heterocycle Triazolo-benzimidazole Triazole-benzimidazole Triazolo-pyrimidine Pyrrolo-triazolo-pyrazine
Sulfur Linkages Sulfanyl, thiazole Sulfanyl, thiazole Sulfanyl None
Substituent Effects Unsubstituted benzimidazole 4-Bromophenyl on thiazole 5,7-Dimethyl Cyclopentyl, cyanophenyl
Molecular Weight (Da) ~450 (estimated) 629.5 376.5 ~500 (estimated)
Biological Target (Inferred) Enzymes (e.g., α-glucosidase) α-Glucosidase Kinases/Proteases Kinases

Research Findings and Implications

  • Substituent Impact : Halogenated aryl groups (e.g., 9c’s bromophenyl) enhance enzyme inhibition via hydrophobic interactions, while methoxy groups (9e) may improve solubility .
  • Triazole vs. Oxadiazole : Triazole-containing compounds (e.g., target compound, 9a–9e) show stronger docking scores compared to oxadiazole analogs, likely due to better hydrogen-bonding capacity .
  • Patent Compounds: Cyclopentyl and cyanophenyl groups in pyrrolo-triazolo-pyrazine derivatives suggest optimization for blood-brain barrier penetration or CNS targets .

Biological Activity

N-(1,3-thiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features several key structural elements:

  • Thiazole ring : A five-membered ring containing sulfur and nitrogen.
  • Triazolobenzimidazole unit : A fused bicyclic structure that enhances biological interactions.
  • Sulfanyl group : This functional group may contribute to the compound's reactivity and binding properties.
  • Acetamide functional group : Known for its role in enhancing solubility and bioavailability.

The molecular formula is C19H14N6OS2C_{19}H_{14}N_{6}OS_{2} with a molecular weight of approximately 330.4 g/mol .

Preliminary studies suggest that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other heterocyclic compounds like benzimidazoles and triazoles .
  • Target Binding : Interaction studies have shown that this compound effectively binds to multiple biological targets, potentially influencing cellular pathways .
  • Anticancer Activity : Its structure suggests potential anticancer properties, as seen in related compounds that have shown effectiveness against various cancer cell lines .

Anticancer Properties

Research indicates that compounds with similar structures exhibit promising anticancer activities. For instance:

  • IC50 Values : Related triazolo-benzimidazole derivatives have shown IC50 values in the nanomolar range against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .
CompoundCell LineIC50 Value (µM)
Compound AA5490.83 ± 0.07
Compound BMCF-70.15 ± 0.08
Compound CHeLa2.85 ± 0.74

Antimicrobial Activity

This compound may also exhibit antimicrobial properties similar to other thiazole-containing compounds:

  • Mechanism : Antimicrobial activity is often attributed to the disruption of microbial cell walls or interference with metabolic pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it can be compared with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
N-(4-chlorophenyl)-1,3-thiazol-2-yl)-2-(9H-pyrrolo[2,3-b]pyridin-3-ylsulfanyl)acetamideContains pyrrolopyridine unitDifferent biological activity profile
N-(4-chlorophenyl)-1,3-thiazol-2-yl)-2-(9H-pyrrolo[2,3-b]indol-3-ylsulfanyl)acetamideFeatures pyrroloindole moietyMay exhibit distinct pharmacological properties

The unique triazolobenzimidazole moiety in this compound could confer specific advantages in terms of biological activity compared to its analogs .

Case Studies

Several case studies highlight the potential applications of this compound:

  • In vitro Studies : Laboratory studies demonstrate its efficacy against specific cancer cell lines and microbial strains.
  • In vivo Studies : Animal models may reveal insights into pharmacokinetics and therapeutic outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-thiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-thiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide

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